(E)-3-(2-(6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime (E)-3-(2-(6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime ABP688 is a potent human mGlu5 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 924298-51-1
VCID: VC0516771
InChI: InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+
SMILES: CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol

(E)-3-(2-(6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime

CAS No.: 924298-51-1

Inhibitors

VCID: VC0516771

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(E)-3-(2-(6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime - 924298-51-1

CAS No. 924298-51-1
Product Name (E)-3-(2-(6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime
Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name (E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine
Standard InChI InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+
Standard InChIKey CNNZLFXCUQLKOB-BMRADRMJSA-N
Isomeric SMILES CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2
SMILES CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
Canonical SMILES CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2
Appearance Solid powder
Description ABP688 is a potent human mGlu5 receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime
3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime
ABP 688
ABP-688
ABP688
Reference 1: Leung K. (E)-3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-2-(2-[(18)F]fluoroethoxy)ethyl oxime. 2011 Jun 5 [updated 2011 Sep 29]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK63866/ PubMed PMID: 21977531.
2: Cheng KT. 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-(11)C-methyl-oxime . 2006 Apr 27 [updated 2008 Apr 28]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK23687/ PubMed PMID: 20641882.
3: Leung K. 3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-[(18)F]fluoroethyl-oxime. 2007 Dec 3 [updated 2008 Jan 28]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK23648/ PubMed PMID: 20641843.
4: Nordquist RE, Steckler T, Wettstein JG, Mackie C, Spooren W. Metabotropic glutamate receptor modulation, translational methods, and biomarkers: relationships with anxiety. Psychopharmacology (Berl). 2008 Aug;199(3):389-402. doi: 10.1007/s00213-008-1096-9. Epub 2008 Mar 6. Review. PubMed PMID: 18322676.
PubChem Compound 11481862
Last Modified Nov 11 2021
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